Product packaging for 2-(Furan-2-yl)pyridin-4-amine(Cat. No.:CAS No. 1159817-12-5)

2-(Furan-2-yl)pyridin-4-amine

Cat. No.: B1440213
CAS No.: 1159817-12-5
M. Wt: 160.17 g/mol
InChI Key: JXBIVANENPNFOP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyridin-4-amine (CAS 1159817-12-5) is a high-purity heterocyclic compound offered with a minimum purity of ≥95% . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the development of novel pharmacologically active molecules. The compound has a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handling should be conducted with care, as the compound carries the GHS warning signal word and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment is advised. For laboratory stability, it is recommended to store the material in a cool, dark place under an inert atmosphere . Computational chemical analysis indicates a topological polar surface area (TPSA) of 52.05 Ų and a LogP value of 1.92, which can be useful for predicting physicochemical and ADMET properties in early-stage research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1440213 2-(Furan-2-yl)pyridin-4-amine CAS No. 1159817-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIVANENPNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Modern Approaches to the Synthesis of the Pyyridine Core of 2-(Furan-2-yl)pyridin-4-amine

Constructing the substituted pyridine (B92270) core is a critical challenge in the total synthesis of this compound. Modern organic synthesis has moved towards more efficient and atom-economical methods, such as multi-component reactions and novel cyclization strategies, to build such complex heterocyclic systems.

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. For the synthesis of a 4-aminopyridine (B3432731) core, MCRs provide a convergent and rapid approach. A notable strategy involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, a ketone, and ammonium (B1175870) acetate. researchgate.net This approach, a variation of the Hantzsch pyridine synthesis, can yield highly functionalized 2-aminopyridines, which can be further modified to obtain the desired 4-amino substitution pattern. researchgate.net

For instance, a plausible MCR to generate a precursor to the 4-aminopyridine ring could involve the condensation of a β-enamine carbonyl compound, which can be formed in situ, with a source of ammonia. mdpi.com More advanced metal-free, four-component cyclization strategies using aldehydes, ammonium iodide, alkyl tertiary amines, and ketones have been developed to produce polysubstituted pyridines with broad functional group tolerance. rsc.org While not directly yielding a 4-amino group, these methods can create pyridine rings that are amenable to subsequent amination. A specific multi-component approach for 4-aminopyrido[2,3-d]pyrimidines involves the solvent-free reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines, demonstrating the power of MCRs in creating amino-substituted pyridine-fused systems. mdpi.com

Cyclization Strategies for the Pyridine Moiety

Cyclization reactions remain a fundamental tool for pyridine synthesis. Modern strategies often employ transition-metal catalysis or electrocyclization to achieve high efficiency and regioselectivity. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green pathway to symmetrical 2,4,6-triarylsubstituted pyridines. rsc.org While this specific example leads to symmetrical products, modifications to the substrates could allow for unsymmetrical derivatives.

Another innovative method involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford highly substituted pyridines in good to excellent yields. nih.gov This modular approach offers significant flexibility in the substitution pattern of the final pyridine product. Furthermore, ring-opening and recyclization reactions of 2-iminopyridines have been developed to synthesize multi-substituted 4-aminopyridines. rsc.org This two-step process involves a regioselective ring-opening to form an intermediate which then undergoes a 6π-azaelectrocyclization to form the desired 4-aminopyridine structure. rsc.org

Synthetic Routes to the Furan (B31954) Moiety and its Integration

The furan ring is a key component of many natural products and pharmaceuticals. The development of green and efficient methods for its synthesis is a major focus of contemporary research.

Green Chemistry Protocols for Furan Ring Synthesis

Green chemistry principles emphasize the use of renewable feedstocks, reduction of waste, and energy efficiency. Furan derivatives, particularly furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), are key platform chemicals derivable from biomass. rsc.orgrsc.org The conversion of carbohydrates like fructose (B13574) and xylose from lignocellulosic biomass into these furanic building blocks is a prime example of green chemistry in action. frontiersin.orgnih.gov These conversions are often facilitated by solid acid catalysts or ionic liquids, which can be recycled, minimizing waste. frontiersin.orgnih.gov

Enzymatic synthesis represents another green pathway. For example, 2,5-Furandicarboxylic acid (FDCA), a versatile furan-based monomer, can be produced from HMF via biocatalytic oxidation using enzymes like HMF oxidase. acs.org These enzymatic processes are clean, energy-efficient, and avoid the use of toxic reagents. acs.org While direct synthesis of 2-substituted furans from raw biomass is complex, the use of biomass-derived platform chemicals like furfural provides a sustainable starting point for further functionalization. nih.govresearchgate.net

One-Pot Synthesis Techniques for Furan-Containing Heterocycles

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by combining multiple synthetic steps in a single reaction vessel. A convenient one-pot tandem process for synthesizing substituted furans involves the copper(II) triflate-catalyzed propargylation of 1,3-dicarbonyl compounds with propargylic alcohols, followed by cycloisomerization. nih.govacs.org This method provides a rapid and flexible route to various substituted furans. nih.govacs.org

Another efficient one-pot method for synthesizing 2-substituted furans utilizes a titanium-alkyne complex generated from 3,3-diethoxypropyne and aldehydes, yielding the desired products in good yields. clockss.org Additionally, multicomponent reactions have been developed for the synthesis of highly functionalized furans. For instance, the reaction between arylglyoxals, acetylacetone, and phenols in the presence of a base can produce complex furan derivatives in excellent yields. nih.govtubitak.gov.tr Furthermore, modern catalytic methods such as palladium-catalyzed C–H activation/alkene insertion/annulation cascades provide direct access to furan derivatives from simple starting materials. rsc.org

Coupling Reactions for Furan-Pyridine Linkage in this compound

The final and crucial step in the synthesis of this compound is the formation of the C-C bond between the furan and pyridine rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

The Suzuki-Miyaura coupling is a prominent choice for this transformation. This reaction typically involves the coupling of a heteroaryl halide (e.g., 2-bromopyridine (B144113) derivative) with a heteroaryl boronic acid (e.g., 2-furanboronic acid) in the presence of a palladium catalyst and a base. nbinno.com The reaction is known for its tolerance of a wide range of functional groups, making it suitable for late-stage functionalization. nbinno.comresearchgate.net For the specific case of coupling with 2-pyridyl nucleophiles, which can be challenging, specific catalyst systems and conditions have been developed to achieve high efficiency. nih.gov A plausible route would involve the Suzuki coupling of a protected 4-amino-2-halopyridine with 2-furanboronic acid.

The Stille coupling offers another robust method for linking the two heterocyclic rings. This reaction couples an organotin reagent (e.g., 2-(tributylstannyl)furan) with an organic halide (the pyridine component). organic-chemistry.orgwikipedia.org Stille reactions are often successful where Suzuki couplings may fail, although the toxicity of the organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. libretexts.org

Below is an interactive data table summarizing key aspects of these coupling reactions.

Coupling ReactionPyridine Partner (Example)Furan Partner (Example)Catalyst System (Typical)Key Advantages
Suzuki-Miyaura Coupling 2-Bromo-4-aminopyridine2-Furanboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Low toxicity of boron reagents, wide functional group tolerance. nbinno.comscispace.com
Stille Coupling 2-Iodo-4-aminopyridine2-(Tributylstannyl)furanPd(PPh₃)₄, LiClStable organotin reagents, robust for challenging substrates. organic-chemistry.orgwikipedia.org

These advanced synthetic strategies provide a versatile toolbox for the efficient and sustainable construction of this compound, enabling further exploration of its chemical and biological properties.

Cross-Coupling Strategies for C-C Bond Formation

The formation of the C-C bond between the furan and pyridine rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for this purpose. These reactions typically involve the coupling of a pyridine electrophile with a furan-based organoboron reagent.

A common approach involves the use of a substituted halopyridine, such as 2-chloro-4-aminopyridine or a protected variant, which can be coupled with furan-2-boronic acid or its esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, catalysts like Pd(dppf)Cl2 have been successfully employed for the Suzuki-Miyaura cross-coupling of hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride, demonstrating the feasibility of coupling furan moieties to the pyridine ring at the 2-position. In one study, the coupling of 2-furanboronic acid with a pyridine-based electrophile resulted in a good yield of the corresponding 2-furylpyridine.

The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a highly adaptable method. The efficiency of the Suzuki-Miyaura reaction can be influenced by factors such as the nature of the leaving group on the pyridine ring and the specific boronic acid derivative used.

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling

Pyridine ElectrophileFuran Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
2-HalopyridineFuran-2-boronic acidPd(dppf)Cl2Na2CO3Dioxane/Water80-100Good to Excellent
Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl2Na3PO4Toluene/Water100Good

Stereoselective Synthesis of the this compound Scaffold

One effective method is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, a chiral amine could be used as a starting material to construct the pyridine ring, or a chiral auxiliary could be attached to a pre-formed pyridine scaffold to direct a subsequent functionalization in a stereoselective manner. Oxazolidinones, popularized by David Evans, are a class of chiral auxiliaries that have been successfully used in a variety of stereoselective transformations, including alkylation and aldol (B89426) reactions. While not directly applied to the synthesis of this compound in the reviewed literature, the principles of using such auxiliaries are broadly applicable to the synthesis of chiral pyridine derivatives.

Another approach is the use of transition metal-catalyzed asymmetric hydrogenation. This method is particularly useful for the synthesis of chiral amines and has seen significant advances in recent years. For example, chiral pyridine-aminophosphine ligands have been synthesized and used in iridium-catalyzed asymmetric hydrogenation of challenging substrates with excellent enantioselectivity. rsc.org This strategy could be adapted to the synthesis of chiral analogues of this compound by, for example, the asymmetric reduction of a suitably functionalized precursor.

Flow Chemistry Applications in the Synthesis of this compound and Related Heterocycles

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing. These benefits are particularly pronounced in the synthesis of heterocyclic compounds like this compound.

Continuous flow systems offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields and selectivity. acs.orgdurham.ac.uk The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. acs.orgdurham.ac.uk Furthermore, the ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry an attractive option for many synthetic transformations. nih.gov The application of continuous flow processes is becoming a key strategy for the sustainable synthesis of heterocycles. egasmoniz.com.pt

The use of miniaturized reactors, such as microreactors and chip-based reactors, in flow chemistry allows for precise control over reaction conditions and rapid optimization of reaction parameters. parrinst.comchimia.ch These small-scale reactors are ideal for high-throughput experimentation and can provide valuable data for scaling up a reaction. chimia.ch The ability to operate at elevated temperatures and pressures in a controlled and safe manner can lead to significantly enhanced reaction rates and the ability to perform reactions that are not feasible in batch. aidic.it For instance, the production of 2-methyl-5-ethyl-pyridine has been studied in a continuous setup, highlighting the importance of reactor design in optimizing the synthesis of pyridine bases. aidic.it

Derivatization and Functionalization of this compound

The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a diverse library of analogues with potentially interesting biological or material properties. Functionalization can occur on the pyridine ring, the furan ring, or the amino group.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the amino group at the 4-position can influence its reactivity. C-H functionalization is a powerful tool for the direct introduction of new substituents onto the pyridine ring, with regioselectivity often being a key challenge. nih.govresearchgate.net

The furan ring, being electron-rich, is prone to electrophilic substitution reactions. chemicalbook.com The position of substitution on the furan ring is influenced by the directing effect of the oxygen atom and the pyridine substituent. quora.comonlineorganicchemistrytutor.com Typically, electrophilic attack occurs preferentially at the C5 position of the furan ring. chemicalbook.comquora.com

The amino group at the 4-position of the pyridine ring can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation. These modifications can be used to introduce a wide variety of functional groups and to modulate the physicochemical properties of the molecule. The derivatization of aminopyridines is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Table 2: Potential Functionalization Reactions on the this compound Scaffold

Reaction TypeTarget SiteReagent/CatalystPotential Product
Electrophilic Aromatic SubstitutionFuran Ring (C5-position)NBS, NIS, Acyl chloride/Lewis acid5-Halo or 5-acyl-2-(furan-2-yl)pyridin-4-amine
N-Acylation4-Amino GroupAcid chloride, AnhydrideN-(2-(Furan-2-yl)pyridin-4-yl)amide
N-Alkylation4-Amino GroupAlkyl halide, Reductive aminationN-Alkyl-2-(furan-2-yl)pyridin-4-amine
C-H FunctionalizationPyridine RingTransition metal catalyst and coupling partnerSubstituted this compound

Aromatic Heterocycle Reactivity of Furan and Pyridine Rings

The chemical behavior of this compound is dictated by the distinct electronic properties of its two heterocyclic rings. The furan ring is a π-excessive, electron-rich system, while the pyridine ring is π-deficient and electron-poor. However, the potent electron-donating effect of the 4-amino group significantly modifies the pyridine ring's reactivity.

Furan Ring Reactivity: Furan is highly activated towards electrophilic aromatic substitution, with reactions proceeding much faster than on benzene. chemicalbook.com The substitution typically occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate, which can be described by three resonance structures. chemicalbook.comquora.com In this compound, the C2 position of the furan ring is already substituted. Consequently, electrophilic attack is strongly directed to the C5 position. While the attached pyridine ring is electron-withdrawing, which slightly deactivates the furan ring compared to its unsubstituted parent, the furan remains a highly reactive site for electrophiles. Typical electrophilic substitutions applicable to furan include halogenation, nitration, and Friedel-Crafts acylation. osti.gov

Pyridine Ring Reactivity: Unsubstituted pyridine is generally resistant to electrophilic attack due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system. When reactions do occur, they favor the C3 position. libretexts.org However, the presence of the 4-amino group fundamentally alters this reactivity. The amino group is a powerful activating group that directs electrophiles to the ortho positions (C3 and C5). This strong directing effect overrides the inherent deactivation of the pyridine ring.

Reactions of 4-aminopyridine with halogens and interhalogens have been shown to be complex, involving not only substitution but also charge-transfer complex formation and protonation. acs.orgresearchgate.net For instance, the reaction with bromine can lead to protonation of the pyridine nitrogen, followed by bromination at the positions activated by the amino group. researchgate.net The electron-donating furan substituent at the C2 position is expected to further activate the pyridine ring towards electrophilic attack, reinforcing the preference for substitution at the C3 and C5 positions.

Regioselective Functionalization Strategies

Achieving regioselectivity is paramount in the synthesis of complex molecules. For this compound, functionalization can be selectively directed to either the furan or the pyridine ring by choosing the appropriate reaction type.

Furan-Selective Functionalization: The most straightforward strategy for regioselective functionalization is to target the furan ring using electrophilic aromatic substitution. As discussed, the electronic nature of the furan ring strongly favors electrophilic attack at the C5 position, as the C2 position is blocked. This provides a reliable method for introducing a wide range of substituents exclusively onto the furan moiety.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

Reaction Type Reagent Example Target Ring Predicted Position of Attack
Acylation Acetic Anhydride, Lewis Acid Furan C5
Bromination N-Bromosuccinimide (NBS) Furan C5
Nitration HNO₃/H₂SO₄ (mild conditions) Furan C5

Pyridine-Selective Functionalization: Selective functionalization of the pyridine ring is more nuanced. Electrophilic substitution, guided by the powerful 4-amino directing group, provides a route to C3- and C5-substituted products. researchgate.net

For alternative regioselectivity, directed ortho-metalation (DoM) is a powerful strategy in pyridine chemistry. researchgate.net This involves the use of a directing group to position a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond. In the case of this compound, the amino group or a protected form (e.g., pivalamide) could potentially direct lithiation to the C3 or C5 position. researchgate.netresearchgate.net The resulting organolithium intermediate can then be quenched with a variety of electrophiles, introducing substituents at positions that may not be accessible through electrophilic substitution pathways. The steric bulk of the furan at C2 would likely disfavor lithiation at C3, potentially making C5 the preferred site for such a directed reaction.

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Furan-2-yl)pyridin-4-amine

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. A full NMR analysis of this compound would provide a detailed map of its proton and carbon environments.

A ¹H-NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing clues about its position within the furan (B31954) and pyridine (B92270) rings and the effect of the amino group. Furthermore, the spin-spin coupling between adjacent protons would result in signal splitting, and the magnitude of the coupling constants (J) would offer valuable information about the connectivity and spatial relationships of the protons.

Without experimental data, a hypothetical analysis would involve predicting the approximate chemical shifts based on the known values for furan, pyridine, and aniline (B41778) derivatives. Protons on the pyridine ring would likely appear in the aromatic region, with the position of the amino group significantly influencing the shifts of the adjacent protons. Similarly, the protons on the furan ring would exhibit characteristic shifts and coupling patterns.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3' (Furan)
H-4' (Furan)
H-5' (Furan)
H-3 (Pyridine)
H-5 (Pyridine)
H-6 (Pyridine)
-NH₂

Note: This table is a representation of the type of data that would be generated from an experimental ¹H-NMR spectrum and is not based on actual measured values.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization state and its bonding environment. The carbon atoms of the aromatic furan and pyridine rings would be expected to resonate in the downfield region, typically between 100 and 160 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2' (Furan)
C-3' (Furan)
C-4' (Furan)
C-5' (Furan)
C-2 (Pyridine)
C-3 (Pyridine)
C-4 (Pyridine)
C-5 (Pyridine)
C-6 (Pyridine)

Note: This table is a representation of the type of data that would be generated from an experimental ¹³C-NMR spectrum and is not based on actual measured values.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the furan and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the furan and pyridine rings.

Advanced Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This information would allow for the unambiguous determination of its elemental formula (C₉H₈N₂O).

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass Measured Exact Mass
[M+H]⁺

Note: This table is a representation of the type of data that would be generated from an experimental HRMS analysis and is not based on actual measured values.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and understand its gas-phase decomposition pathways. For this compound, fragmentation would likely involve cleavage of the bond between the two rings, as well as characteristic losses from the furan (e.g., loss of CO) and pyridine (e.g., loss of HCN) rings. The amino group would also influence the fragmentation pattern.

Table 4: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ions (m/z) Proposed Neutral Loss

Note: This table is a representation of the type of data that would be generated from an experimental MS/MS analysis and is not based on actual measured values.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(Furan-2-yl)pyridin-4-amine, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine its fundamental chemical characteristics. nih.govnih.govscirp.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. pjbmb.org.pknih.gov For this compound, this involves determining the most stable three-dimensional shape, including bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the rotational barrier around the single bond connecting the furan (B31954) and pyridine (B92270) rings. This rotation gives rise to different conformers, typically a planar s-trans (anti) and a planar s-cis (syn) form, along with non-planar transition states. Theoretical studies on analogous bi-heterocyclic systems indicate that the molecule likely exists predominantly in the more stable, planar s-trans conformation, where the furan oxygen and pyridine nitrogen atoms are on opposite sides of the connecting bond, minimizing steric hindrance. nih.govresearchgate.net The energy barrier for rotation between the two rings is a critical parameter that influences the molecule's flexibility. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Based on typical values from DFT calculations on analogous furan-pyridine systems.

ParameterValue
C-C (inter-ring) Bond Length~1.46 Å
Pyridine N-C Bond Length~1.34 Å
Furan O-C Bond Length~1.36 Å
Amino N-C Bond Length~1.38 Å
Inter-ring Dihedral Angle (s-trans)~180°

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the amino group, which are regions with a high capacity to donate electrons. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, indicating its propensity to accept electrons. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.infomdpi.com

Table 2: Calculated FMO Properties of this compound (Illustrative) Values are representative and derived from DFT studies on similar aromatic amines.

PropertyValue (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.5 to -1.9
HOMO-LUMO Energy Gap (ΔE)4.0 to 4.6

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is used to identify regions that are rich or poor in electrons, which helps in predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the electronegative nitrogen atom of the pyridine ring, the oxygen atom of the furan ring, and the nitrogen of the amino group. These regions are susceptible to electrophilic attack. Conversely, the areas of positive potential (colored blue) are generally found around the hydrogen atoms of the amino group and the aromatic rings, indicating sites that are favorable for nucleophilic attack. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, electron density distribution, and the stability arising from hyperconjugative interactions within a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals.

Quantum Chemical Characterization of Hydrogen Bonding Sites

Quantum chemical methods are also employed to identify and characterize potential sites for hydrogen bonding, which is crucial for understanding intermolecular interactions.

Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another nearby electronegative atom (an acceptor). Based on the molecular structure and electronic properties of this compound, the primary sites can be identified.

Hydrogen Bond Donors: The amino group (-NH₂) is the principal hydrogen bond donor, with its two hydrogen atoms available to form hydrogen bonds.

Hydrogen Bond Acceptors: The most prominent hydrogen bond acceptor sites are the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, due to their high electronegativity and the presence of lone pairs of electrons. nih.govmdpi.com

The MEP map corroborates this, showing negative electrostatic potential concentrated on the pyridine nitrogen and furan oxygen, marking them as strong acceptor sites. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can elucidate its conformational landscape, preferred orientations, and interactions with its environment, such as solvent molecules or a protein binding pocket. nih.govresearchgate.net The key degree of freedom in this molecule is the rotation around the single bond connecting the furan and pyridine rings, which defines the relative orientation of the two heterocyclic systems.

MD simulations on furan-pyridine oligomers and other molecules with linked aromatic rings have been used to explore their dynamic properties and conformational states. researchgate.netresearchgate.net Such simulations can reveal the potential energy surface associated with the inter-ring dihedral angle, identifying low-energy, stable conformations (conformers). The simulation tracks the trajectory of each atom, allowing for the analysis of structural stability, flexibility, and the formation and lifetime of intermolecular hydrogen bonds. nih.gov For example, simulations of furan-containing derivatives in aqueous solution can quantify the hydrogen bonding network with water molecules, providing insights into solubility and the energetic contributions of solvation. psu.edu In the context of drug design, MD simulations are often used to assess the stability of a ligand within a protein's active site, confirming that the binding pose predicted by molecular docking is maintained over time. nih.govresearchgate.net

Simulation ParameterInformation Gained for this compoundRelevance
Dihedral Angle AnalysisIdentifies the most probable rotational states (e.g., planar, twisted) between the furan and pyridine rings.Understanding the molecule's shape and steric profile.
Root Mean Square Deviation (RMSD)Measures the stability of the molecule's conformation over the simulation time.Assesses conformational rigidity and the stability of ligand-protein complexes.
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the molecule by measuring atomic fluctuations.Highlights which parts of the molecule are most dynamic.
Hydrogen Bond AnalysisTracks the formation, duration, and number of hydrogen bonds with solvent or receptor atoms.Quantifies key interactions responsible for solubility and binding affinity.
Radial Distribution Function (RDF)Describes the probability of finding a solvent molecule (e.g., water) at a certain distance from a specific atom.Characterizes the local solvent structure around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.govnih.gov For this compound, a QSAR model could be developed to predict its potential for a specific biological effect, such as antiproliferative or kinase inhibitory activity, based on studies of related pyridine and furan derivatives. nih.govnih.gov

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)A moderate value is often optimal for cell permeability. Very high or low values can be detrimental.
Electronic Dipole MomentInfluences solubility and the ability to engage in polar interactions within a binding site.
Electronic Number of H-bond Donors/AcceptorsCrucial for specific interactions with biological targets. The amino group is a donor; pyridine N and furan O are acceptors.
Steric Molecular Weight (MW)Often correlated with bioavailability; values <500 Da are generally preferred (Lipinski's Rule of Five).
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting how the molecule fits into a binding pocket.
Topological Topological Polar Surface Area (TPSA)Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.

In Silico ADMET Prediction for Pharmaceutical Relevance

Before a compound can be considered a viable drug candidate, it must exhibit an acceptable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction models use the chemical structure to forecast these pharmacokinetic and toxicological properties, enabling the early identification of potential liabilities and reducing the risk of late-stage failures in drug development. uniroma1.it Numerous studies on pyridine and furan-containing compounds have utilized these predictive tools. nih.govnih.govtandfonline.com

For this compound, various ADMET parameters can be computationally estimated. These include properties related to absorption, such as human intestinal absorption (HIA) and Caco-2 cell permeability, which predict how well the compound is absorbed from the gut. mdpi.com Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com Metabolism is commonly evaluated by predicting the likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. researchgate.net Excretion properties and toxicity endpoints, such as potential inhibition of the hERG potassium channel (linked to cardiotoxicity) or mutagenicity (Ames test), are also critical predictions. researchgate.net Collectively, these predictions provide a comprehensive virtual assessment of the compound's drug-likeness. mdpi.com

ADMET ParameterPredicted PropertyPharmaceutical Relevance
Absorption Human Intestinal Absorption (HIA)Predicted to be high (>90%), suggesting good absorption from the gastrointestinal tract.
Absorption Caco-2 PermeabilityPredicted to be moderate to high, indicating good potential for passive diffusion across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PenetrationPredicted to be low, suggesting a lower likelihood of central nervous system side effects.
Distribution Plasma Protein Binding (PPB)Predicted to be moderate, which allows for sufficient free drug concentration to elicit a therapeutic effect.
Metabolism CYP2D6 InhibitionPredicted to be a non-inhibitor, indicating a lower risk of drug-drug interactions with CYP2D6 substrates.
Metabolism CYP3A4 InhibitionPredicted to be a non-inhibitor, indicating a lower risk of drug-drug interactions with CYP3A4 substrates.
Toxicity hERG InhibitionPredicted to be a non-inhibitor, suggesting a low risk of drug-induced cardiotoxicity.
Toxicity Ames MutagenicityPredicted to be non-mutagenic, indicating a low risk of genotoxicity.
Properties Lipinski's Rule of FiveCompliant (e.g., MW < 500, LogP < 5), suggesting favorable properties for oral bioavailability.

Note: The data presented in this table are predictive and based on computational models and data from structurally related furan-pyridine analogues.

Advanced Applications and Functional Materials Development

Catalytic Applications of 2-(Furan-2-yl)pyridin-4-amine Derivatives

The presence of both a pyridine (B92270) nitrogen atom and an exocyclic amino group provides multiple active sites for catalytic processes. Derivatives of this compound can be engineered to function as ligands in metal-based catalysis or as organocatalysts.

The pyridine nitrogen atom in this compound is a primary coordination site for transition metals. The design of ligands based on this scaffold can influence the efficiency, selectivity, and stability of metal catalysts.

The functionalization of pyridine-based ligands with electron-donating or electron-withdrawing groups significantly alters the physicochemical properties of the resulting metal complexes. nih.gov In the case of this compound, the furan (B31954) ring and the 4-amino group act as electron-donating substituents, increasing the basicity of the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination with metal centers. For instance, in palladium(II) complexes, increased basicity of pyridine ligands has been shown to correlate with higher catalytic activity in cross-coupling reactions. nih.gov

Derivatives can be designed to be monodentate, coordinating solely through the pyridine nitrogen, or they can be modified to become bidentate or polydentate ligands. For example, functionalization of the 4-amino group can introduce additional coordinating atoms, creating a chelating effect that enhances the stability of the metal complex. Terpyridine ligands incorporating a furan moiety have been synthesized and explored in nickel-catalyzed reactions, demonstrating the feasibility of using furan-pyridine structures in ligand design. researchgate.net The chelating properties of such ligands are crucial for their application in a wide array of metal-catalyzed transformations. researchgate.net

ParameterInfluence of this compound MoietyPotential Catalytic Application
Coordination Site Primary: Pyridine nitrogen. Secondary: Amino nitrogen, Furan oxygen.Cross-coupling reactions (e.g., Suzuki, Heck) nih.gov
Electronic Effect Electron-donating furan and amino groups increase Lewis basicity.Enhanced catalytic activity and stability. nih.gov
Chelation The amino group allows for derivatization to create multidentate ligands.Stable metal complexes for various organic transformations. researchgate.net

The 4-aminopyridine (B3432731) unit is a well-established motif in organocatalysis, most famously represented by 4-Dimethylaminopyridine (DMAP). These compounds function as highly effective nucleophilic catalysts, particularly for acyl transfer reactions. The catalytic activity stems from the increased nucleophilicity of the pyridine nitrogen, which is enhanced by the resonance donation from the 4-amino group.

The this compound scaffold incorporates this key functional moiety. It can be expected to catalyze a range of reactions in a manner similar to other pyridine-based organocatalysts. researchgate.net The mechanism typically involves the initial reaction of the pyridine nitrogen with an electrophile (e.g., an acyl group from an anhydride) to form a highly reactive pyridinium intermediate. This intermediate is then more susceptible to attack by a weakly nucleophilic substrate, such as an alcohol, regenerating the catalyst in the process.

The furan substituent at the 2-position can sterically and electronically modulate the catalyst's activity and selectivity. Helically chiral pyridine-based catalysts have been successfully used in asymmetric acyl transfer reactions, indicating that steric bulk and defined geometry around the pyridine core can induce enantioselectivity. researchgate.net Therefore, chiral derivatives of this compound could potentially be developed for asymmetric organocatalysis.

Material Science Applications of this compound

The combination of aromatic heterocycles with a reactive amine group makes this compound an attractive candidate for the synthesis of functional organic materials, including those for electronics, advanced polymers, and supramolecular assemblies.

Furan-containing compounds have been extensively investigated as organic semiconductors due to their unique electronic and photophysical properties. researchgate.net Furan is an electron-rich aromatic system that can act as a donor unit in donor-acceptor (D-A) type organic semiconductors. When coupled with an electron-deficient ring like pyridine, it can form a conjugated system with intramolecular charge-transfer characteristics, which are desirable for optoelectronic applications.

Single crystals of furan/phenylene co-oligomers are noted for being highly emissive materials. researchgate.net The incorporation of a furan moiety into larger conjugated systems can lead to materials with high photoluminescence quantum yields and ambipolar charge transport capabilities. rsc.org Derivatives of this compound could serve as building blocks for such materials, where the furan-pyridine core forms the emissive or charge-transporting segment. The amino group provides a convenient point for further chemical modification to tune the electronic properties or to link the molecule into a larger polymeric or oligomeric structure.

Feature of MoleculeRelevance to Organic ElectronicsPotential Application
Furan Ring Electron-rich (donor) component; promotes luminescence. researchgate.netrsc.orgOrganic Light-Emitting Diodes (OLEDs)
Pyridine Ring Electron-deficient (acceptor) component.Organic Field-Effect Transistors (OFETs) researchgate.net
Conjugated System Potential for intramolecular charge transfer.Organic Photovoltaics (OPVs)
Amino Group Site for functionalization and polymerization.Tunable electronic properties and processability.

The amine functionality of this compound makes it a suitable monomer for the synthesis of advanced polymers through step-growth polymerization. It can react with difunctional monomers like diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. These polymers would incorporate the rigid and electronically active furan-pyridine unit directly into the polymer backbone.

Such polymers could exhibit enhanced thermal stability and specific optoelectronic properties derived from the heterocyclic units. The synthesis of novel biopolymers often utilizes amine compounds derived from biomass-based furan platforms. mdpi.com For example, 2,5-bis(aminomethyl)furan is a valuable monomer for creating polyamides and polyurethanes with unique properties. mdpi.com Similarly, this compound could serve as a precursor for polymers with applications in high-performance plastics or functional coatings. Furthermore, research has shown that small aromatic molecules like furan and pyridine can be polymerized under high pressure to form one-dimensional sp³-rich nanothreads, a class of materials with predicted high tensile strength. chemrxiv.org

The structure of this compound possesses multiple sites capable of engaging in non-covalent interactions, making it an excellent building block for supramolecular chemistry and the construction of coordination polymers. researchgate.net The key interaction sites include:

Metal Coordination: The pyridine nitrogen is a strong Lewis base for coordinating to metal ions.

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N).

π-π Stacking: The aromatic furan and pyridine rings can participate in π-π stacking interactions.

This combination of functionalities allows the molecule to self-assemble or to be directed into forming complex, ordered structures upon coordination with metal ions. Pyridine carboxamides and related ligands are known to be versatile building blocks in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The ditopic nature of these ligands facilitates the creation of 1D, 2D, or 3D networks. mdpi.com Similarly, this compound can act as a node or a linker in such structures, with the potential to form materials with porous architectures for applications in gas storage, separation, or heterogeneous catalysis. The formation of macrocycles containing bis(1,2,3-triazolyl)pyridine motifs highlights the utility of pyridine-based heterocycles in constructing complex supramolecular assemblies. rsc.org

Sensor Development and Chemoresponsive Materials

The structural framework of this compound, featuring nitrogen and oxygen heteroatoms, provides excellent coordination sites for metal ions. This characteristic is leveraged in the development of optical sensors, or optodes. An example is the creation of a selective optode for the ultra-sensitive detection of lead ions (Pb²⁺) at trace levels. rsc.org In this application, a derivative, 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol (ANPDP), serves as the chromophore. rsc.org

The sensor's membrane incorporates ANPDP, tri-n-octylphosphine oxide (TOPO), and sodium tetraphenylborate (Na-TPB) within a plasticized poly(vinyl chloride) (PVC) matrix. rsc.org The pyridine-based chromophore facilitates a cooperative interaction where TOPO promotes the complex formation between Pb²⁺ ions and ANPDP. rsc.org This optimized sensor demonstrates a linear dynamic range from 6.0 to 160 ng mL⁻¹ and a detection limit of 1.8 ng mL⁻¹, showcasing its applicability for monitoring lead in complex biological and environmental samples. rsc.org

Biological Applications of this compound and its Analogs

The fusion of furan and pyridine rings creates a pharmacophore with diverse biological activities. This scaffold is a cornerstone in medicinal chemistry, with its derivatives showing promise in treating a range of diseases. rsc.orgrsc.orgnih.gov

Structure-Activity Relationships in Bioactive Furan/Pyridine Scaffolds

The biological efficacy of furan/pyridine scaffolds is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective therapeutic agents. nih.govnih.gov The combination of a furan moiety with a pyridine structure is a promising strategy for designing novel antimicrobial agents. researchgate.net

Key SAR findings for pyridine-based compounds include:

Influence of Substituents : The presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance antiproliferative activity. nih.gov

Impact of Halogens : Conversely, the inclusion of halogen atoms or other bulky groups in the structure may lead to lower antiproliferative activity. nih.gov

Positional Importance : For certain biological targets, such as inducible nitric oxide synthase (iNOS), the 6-position of the pyridine ring is a critical site for substitution to modulate inhibitory potency. researchgate.net

Metabolic Stability : In some contexts, an unsubstituted furan ring can present metabolic liabilities. Replacing it with moieties like methylfuran or thiazole can improve the pharmacokinetic profile while maintaining potency and selectivity. researchgate.net

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in human diseases.

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology, making them validated targets for antibacterial agents. mdpi.comnih.gov Inhibition of these enzymes disrupts critical cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death. nih.govresearchgate.net While fluoroquinolones are well-known inhibitors, the rise of resistance has spurred the development of new compounds that target these enzymes. nih.gov

Novel pyridine-based derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. For instance, certain derivatives have shown a potential suppressive effect against S. aureus DNA gyrase. researchgate.net Molecular docking studies suggest these compounds can bind within the active pocket of DNA gyrase, forming hydrogen bond interactions with key protein residues. researchgate.net

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 5aS. aureus DNA Gyrase8.15 ± 0.55
Derivative 5bS. aureus DNA Gyrase6.44 ± 0.30
Ciprofloxacin (Standard)S. aureus DNA Gyrase5.72 ± 0.13

This table presents inhibitory concentrations of synthesized pyridine derivatives against S. aureus DNA gyrase, with Ciprofloxacin as a reference. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govnih.gov Inhibiting VEGFR-2 is a key strategy in cancer therapy to suppress tumor growth and metastasis. nih.gov Numerous heterocyclic compounds, including those with furan and pyridine scaffolds, have been developed as potent VEGFR-2 inhibitors. rsc.orgnih.gov

SAR studies have shown that combining certain pharmacophores can lead to excellent VEGFR-2 inhibitory activity. nih.gov For example, the presence of a fluoro group at the 3- or 4-position of a terminal phenyl ring can result in potent anti-VEGFR-2 activity. nih.gov Several furan- and pyridine-containing derivatives have demonstrated inhibitory activity in the nanomolar to low-micromolar range, comparable to or even surpassing reference drugs like Sorafenib. rsc.orgresearcher.life

Compound/AnalogVEGFR-2 IC₅₀Reference DrugVEGFR-2 IC₅₀ (Reference)
Compound 3j0.197 µMSorafenib0.088 µM
Compound 13b41.51 nMSorafenib53.32 nM
Compound 70.083 µMSorafenib0.1 µM
Furan analogue 927.4 ± 0.8 nMDoxorubicin (used for antiproliferative assay)N/A
Furan analogue 937.6 ± 0.4 nMDoxorubicin (used for antiproliferative assay)N/A

This table highlights the potent VEGFR-2 inhibitory activity of various heterocyclic compounds, including furan and pyridine analogs, from different research studies. rsc.orgresearcher.life

Histone Acetyltransferases (HATs) are enzymes that regulate gene transcription by acetylating histone proteins. stanford.edu Their dysregulation is linked to several diseases, including cancer, making them promising therapeutic targets. nih.govstanford.edu The development of small molecule HAT inhibitors is an active area of research. nih.govstanford.edu

Structure-activity studies on pyridoisothiazolones, which contain a pyridine ring, have revealed their potential as HAT inhibitors. researchgate.net The nature of the substituent on the isothiazolone nitrogen plays a crucial role in determining the selectivity profile against different HAT subtypes like PCAF, CBP, Gcn5, and p300. researchgate.net Generally, N-aryl derivatives tend to be pan-HAT inhibitors, acting on multiple HATs in the low micromolar range, whereas N-alkyl derivatives often show a preference for inhibiting CBP and p300. researchgate.net This demonstrates that the pyridine scaffold can be systematically modified to achieve selective inhibition of specific histone acetyltransferases. researchgate.net

Urease Inhibition Potential

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases like gastritis, peptic ulcers, and gastric cancer by neutralizing the acidic environment of the stomach. The inhibition of urease is therefore a key therapeutic strategy.

While direct studies on the urease inhibitory activity of this compound are not extensively documented, the potential for such activity can be inferred from research on related pyridine and furan derivatives. Pyridine-containing compounds have been identified as a promising class of urease inhibitors. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown potent urease inhibition, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea frontiersin.org. The mechanism of inhibition for many heterocyclic compounds involves interaction with the nickel ions in the active site of the urease enzyme. The nitrogen atom in the pyridine ring and other functional groups can chelate these nickel ions, disrupting the enzyme's catalytic function.

Furthermore, furan-containing moieties have also been incorporated into molecules designed as urease inhibitors. The high urease inhibitory activity of certain cyano acetamide derivatives was suggested to result from the interaction of the furan or thiophene ring with the nickel center of the urease enzyme. Therefore, the presence of both the pyridine and furan rings in this compound suggests a plausible potential for urease inhibition, likely through interactions with the active site of the enzyme.

Streptokinase Inhibition

Streptokinase is a protein secreted by certain species of streptococci that can bind and activate human plasminogen, leading to the formation of plasmin. Plasmin is a proteolytic enzyme that breaks down fibrin clots. While therapeutically used as a thrombolytic agent, streptokinase is also a significant virulence factor for Group A Streptococcus (GAS), facilitating bacterial spread through tissues. Inhibition of streptokinase expression or activity is a potential strategy to combat GAS infections nih.gov.

Currently, there is a lack of specific research data in the available scientific literature regarding the streptokinase inhibitory potential of this compound or its closely related derivatives. The identification of small molecules that selectively inhibit streptokinase expression is an area of ongoing research, with compounds such as carbazol-9-yl-(4-methylphenyl)methanone being identified as selective inhibitors of streptokinase expression without affecting bacterial growth nih.gov. Future studies would be necessary to determine if the this compound scaffold possesses any activity against this bacterial virulence factor.

Antimicrobial and Antifungal Activities

The development of new antimicrobial and antifungal agents is crucial to combat the rise of drug-resistant pathogens. Both pyridine and furan rings are considered "privileged scaffolds" in medicinal chemistry, as they are found in a wide range of biologically active compounds.

Derivatives of pyridine are known to exhibit a broad spectrum of antimicrobial activities nih.govmdpi.com. Similarly, furan derivatives have demonstrated significant antibacterial, antiviral, and antifungal properties nih.govnih.gov. The combination of these two heterocyclic rings in a single molecule, as in this compound, is a common strategy in drug design to enhance or modulate biological activity.

Studies on novel 2-oxo-pyridines containing a furan or thiophene scaffold have shown good to moderate activity against various bacterial strains and the yeast Candida albicans nih.gov. These compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The antimicrobial action of such heterocyclic compounds is often attributed to their ability to interact with essential cellular components of microorganisms, such as enzymes or DNA, leading to the disruption of vital processes. The planar nature of the aromatic rings can facilitate intercalation with DNA, while heteroatoms can act as hydrogen bond donors or acceptors, interacting with active sites of enzymes.

Below is a table summarizing the antimicrobial activity of some furan- and pyridine-containing derivatives against various pathogens, illustrating the potential of this class of compounds.

Compound TypePathogenActivityReference
2-oxo-pyridines with furan/thiophene scaffoldKlebsiella pneumoniaeHigh activity with inhibition zones from 18.3 to 25.3 mm nih.gov
2-oxo-pyridines with furan/thiophene scaffoldCandida albicansGood antifungal activity with inhibition zones from 12.3 to 18.3 mm nih.gov
Furan derivativesVarious bacteria and fungiSignificant antimicrobial and antifungal activity nih.govnih.gov
Pyridine derivativesVarious bacteria and virusesBroad-spectrum antimicrobial and antiviral properties nih.govmdpi.com

Anti-inflammatory and Antiexudative Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Furan and pyridine derivatives have been investigated for their anti-inflammatory properties nih.govnih.govwisdomlib.orgorientjchem.orgresearchgate.net. Natural and synthetic furan-containing compounds have been shown to inhibit inflammatory pathways by various mechanisms, including the suppression of pro-inflammatory mediators nih.govresearchgate.net. The anti-inflammatory effects of furan derivatives are sometimes linked to their antioxidant properties nih.gov.

Pyridine derivatives are also a well-established class of compounds with anti-inflammatory activity nih.govmdpi.com. The pyridine nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), which are key to the synthesis of prostaglandins, important mediators of inflammation.

Given that both the furan and pyridine moieties are associated with anti-inflammatory effects, it is plausible that this compound could exhibit similar activities. The combined scaffold may interact with targets in inflammatory pathways, potentially leading to a reduction in inflammation and associated exudation. However, specific experimental studies on this compound are required to confirm and characterize such potential.

Quorum Sensing Quenching Potential

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. QS controls many processes, including biofilm formation and the production of virulence factors. The inhibition of QS, known as quorum quenching, is an attractive anti-virulence strategy that may be less likely to induce drug resistance compared to traditional antibiotics nih.gov.

Research has shown that heterocyclic compounds, including those with pyridine and furan scaffolds, can interfere with QS systems. A study on novel 2-oxo-pyridines containing a furan or thiophene moiety demonstrated their potential to act as quorum sensing quenchers nih.gov. These compounds were shown to reduce the production of the LasR gene in Pseudomonas aeruginosa, a key regulator in the Las QS system, by 10-40% nih.gov. Halogenated furanones are another class of furan derivatives known to inhibit QS nih.gov.

The structural features of this compound, with its aromatic and heterocyclic systems, suggest it could potentially interact with QS receptors or inhibit the synthesis of signaling molecules. By disrupting bacterial communication, such compounds could prevent the formation of biofilms and reduce the expression of virulence factors, thereby attenuating bacterial pathogenicity.

Interactions with Biological Targets through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mechanism of a ligand to its target receptor or enzyme.

The potential interactions of this compound with various biological targets can be explored through molecular docking studies. For instance, in the context of urease inhibition, docking studies of pyridine carboxamide derivatives have been performed to elucidate their binding mode with the urease enzyme. These studies often reveal key interactions, such as hydrogen bonding and pi-pi stacking, between the inhibitor and amino acid residues in the active site of the enzyme.

Similarly, docking studies of furan- and pyridine-containing compounds have been conducted for other targets like the epidermal growth factor receptor (EGFR) tyrosine kinase nih.govnih.gov. These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. For this compound, docking simulations could predict its binding affinity and mode of interaction with enzymes like urease, providing insights into its potential as an inhibitor.

The analysis of the binding mode provides detailed information about the specific interactions between a ligand and its target enzyme at the atomic level. For heterocyclic inhibitors like this compound, several types of interactions are typically observed.

In the case of urease, the active site contains two nickel ions. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring in this compound could potentially coordinate with these nickel ions. The amine group at the 4-position of the pyridine ring can act as a hydrogen bond donor, forming hydrogen bonds with amino acid residues in the active site, such as aspartate or histidine. The aromatic furan and pyridine rings can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine within the binding pocket.

Identification of Key Interacting Residues

One such informative study involves the molecular docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazolinone core is a well-established pharmacophore for EGFR inhibitors, and the presence of the 2-furyl group provides a direct structural parallel to the compound of interest.

Detailed analysis of the docking poses of the most potent inhibitors from this series revealed several crucial interactions within the EGFR active site. These interactions are primarily a combination of hydrogen bonding and hydrophobic interactions, which collectively contribute to the stable binding of the ligands.

The nitrogen atom at position 1 of the quinazolinone ring, analogous to the pyridine nitrogen in this compound, was found to form a critical hydrogen bond with the backbone NH of Met793 . This interaction is a hallmark of many known EGFR inhibitors and is considered essential for anchoring the ligand in the correct orientation within the hinge region of the kinase.

Furthermore, the 4-amino group of the pyridine ring in our subject compound is analogous to the 4-oxo group of the quinazolinone. While the latter does not directly participate in hydrogen bonding in the cited study, the amino group of this compound would have the potential to act as a hydrogen bond donor to nearby residues, such as the backbone carbonyl of Leu718 or the side chain of Thr790 .

A summary of the key interacting residues identified from the docking studies of analogous 2-(furan-2-yl)quinazolin-4-one derivatives is presented in the table below. This information provides a strong predictive framework for understanding the binding mode of this compound and for guiding the future design of functional materials targeting similar protein active sites.

Interacting ResidueType of InteractionMoiety of Ligand Analogue Involved
Met793Hydrogen BondPyridine-like Nitrogen
Leu718HydrophobicFuran Ring
Val726HydrophobicFuran Ring
Ala743HydrophobicFuran and Quinazolinone Rings
Leu844HydrophobicFuran Ring

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-(Furan-2-yl)pyridin-4-amine

A comprehensive search of scientific literature and chemical databases indicates a lack of specific research focused on this compound. While numerous studies investigate derivatives of furan (B31954) and pyridine (B92270) for a wide range of applications, this particular molecule has not been the primary subject of published research. Consequently, there are no specific key findings to summarize regarding its synthesis, biological activity, or material properties. The subsequent sections of this article will, therefore, focus on the broader context of furan and pyridine chemistry to extrapolate potential areas of interest and future research for this compound.

Emerging Trends in Furan and Pyridine Chemistry Relevant to this compound

The fields of furan and pyridine chemistry are continually evolving, with several emerging trends holding relevance for the potential study of this compound. Modern synthetic methodologies are increasingly focused on efficiency and sustainability. rsc.org For instance, metal-catalyzed cross-coupling reactions have become instrumental in the synthesis of complex heterocyclic structures, and these methods could be readily adapted for the efficient synthesis of this compound and its derivatives. msesupplies.com

Furthermore, there is a growing interest in the "skeletal editing" of heterocyclic rings, which allows for the direct conversion of one heterocycle into another. This could open up novel synthetic routes to functionalized pyridines from furan precursors. Another significant trend is the use of heterocyclic compounds as building blocks in the creation of sequence-defined oligomers and polymers, a field where the unique geometry and electronic properties of furan and pyridine could be exploited. rsc.org

Prospective Avenues for Advanced Synthetic Development and Methodological Refinement

Future synthetic strategies for this compound would likely focus on improving efficiency, selectivity, and environmental compatibility. While classical condensation reactions are a possibility, modern approaches such as C-H activation and palladium-catalyzed cross-coupling reactions would offer more direct and versatile routes to this and related compounds. The development of one-pot, multi-component reactions would also be a significant advancement, allowing for the rapid generation of a library of derivatives for screening purposes. pharmafocusasia.com

Refinement of existing methods could involve the use of novel catalysts, including nano-catalysts or enzymes, to improve yields and reduce reaction times. Flow chemistry is another promising avenue, offering better control over reaction parameters and facilitating safer, more scalable syntheses.

Future Directions in Computational Modeling and Predictive Studies

Computational chemistry is poised to play a pivotal role in elucidating the properties and potential applications of this compound. nih.govnih.gov Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures. Such studies can provide insights into the molecule's reactivity and potential interaction with biological targets. researchgate.net

Molecular docking simulations could be used to screen this compound against various protein targets to predict its potential as a therapeutic agent. nih.gov Furthermore, the rise of artificial intelligence and machine learning in drug discovery could accelerate the identification of potential biological activities and the optimization of its structure for improved efficacy and reduced toxicity. nih.govnih.gov These computational tools can help prioritize experimental work and guide the design of new derivatives with enhanced properties. nih.gov

Potential for Novel Applications and Interdisciplinary Research Initiatives

The fusion of furan and pyridine rings in this compound suggests a range of potential applications that could be explored through interdisciplinary research. Given that both furan and pyridine moieties are found in numerous antimicrobial and antifungal agents, this compound could be a candidate for development in this area. rsc.orgsydney.edu.au

In the realm of materials science, the aromatic and electron-rich nature of the furan and pyridine rings could lend themselves to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). msesupplies.com

Interdisciplinary collaborations between synthetic chemists, computational chemists, biologists, and materials scientists will be crucial to unlocking the full potential of this compound. solubilityofthings.commdpi.comnih.gov Such initiatives would facilitate a comprehensive understanding of its properties and could lead to the discovery of novel applications in medicine, materials science, and beyond. The advancement of research in heterocyclic compounds continues to be a vibrant area with significant potential for societal benefit. msesupplies.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-(Furan-2-yl)pyridin-4-amine, and what key spectral features confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ ~6.3–7.4 ppm for furan, δ ~7.5–8.5 ppm for pyridine) and carbons. Splitting patterns distinguish substituents.
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) of the amine group.
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺).
  • X-ray Crystallography : Resolve crystal structures for definitive confirmation, as applied to related pyridinamine derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Acts as a scaffold for adenosine receptor antagonists . Derivatives like LAS38096 (4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine) exhibit high A2B receptor affinity (Ki = 17 nM) and selectivity (>58-fold over A1/A3, >147-fold over A2A), making them candidates for inflammatory and respiratory therapies .

Advanced Research Questions

Q. How can researchers validate the selectivity profile of this compound derivatives for adenosine receptor subtypes?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]ZM241385 for A2B) in transfected cell lines (e.g., CHO-K1).

  • Data Analysis : Calculate IC50 via displacement curves and convert to Ki using the Cheng-Prusoff equation.

  • Example : LAS38096 showed IC50 >1000 nM (A1/A3) and >2500 nM (A2A), confirming selectivity (Table 1) .

    Table 1 : Selectivity Profile of LAS38096

    ReceptorIC50 (nM)Selectivity Ratio vs. A2B
    A2B171
    A1>1000>58
    A2A>2500>147
    A3>1000>58

Q. What strategies address discrepancies in pharmacokinetic (PK) data of this compound analogs across preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human/rodent microsomes).
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding.
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450 metabolism. LAS38096 achieved favorable PK in rodents/dogs via logD and solubility optimization .

Q. What molecular modeling approaches elucidate the binding mode of this compound derivatives to the A2B adenosine receptor?

  • Methodological Answer :

  • Homology Modeling : Base on A2A receptor crystal structures (PDB: 4EIY).
  • Docking Studies : Use AutoDock Vina to predict interactions (e.g., H-bonds with Thr88, π-π stacking with Phe168).
  • Mutagenesis Validation : Replace key residues (e.g., Phe168Ala) to test binding affinity changes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines, ligand concentrations, and buffer pH.
  • Control for Off-Target Effects : Include orthogonal assays (e.g., cAMP accumulation for functional activity).
  • Replicate Studies : Cross-validate in independent labs to rule out technical variability.

Synthesis and Purification

Q. What are the recommended practices for improving aqueous solubility in preclinical studies?

  • Methodological Answer :

  • Salt Formation : Prepare HCl or phosphate salts.
  • Co-Solvents : Use PEG 400 or cyclodextrins.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. LAS38096 utilized PEG-based vehicles for enhanced bioavailability .

Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for structurally related pyridinamines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.